Disulfiram Disulfiram Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth.
Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinical apparent acute liver injury which can be severe and result in fatality.
Disulfiram, also known as antabuse or anticol, belongs to the class of organic compounds known as thiuram disulfides. These are organic disulfides that have the general structural formula RN(R')C(=S)SSC(=S)N(R\")R\"', where R-R\"'=alkyl groups. Disulfiram is a drug which is used for the treatment and management of chronic alcoholism. Disulfiram exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Disulfiram has been detected in multiple biofluids, such as urine and blood. Within the cell, disulfiram is primarily located in the cytoplasm and membrane (predicted from logP). In humans, disulfiram is involved in the disulfiram action pathway. Disulfiram is a potentially toxic compound.
Brand Name: Vulcanchem
CAS No.: 97-77-8
VCID: VC0526330
InChI: InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
SMILES: CCN(CC)C(=S)SSC(=S)N(CC)CC
Molecular Formula: C10H20N2S4
((C2H5)2NCS)2S2
C10H20N2S4
Molecular Weight: 296.5 g/mol

Disulfiram

CAS No.: 97-77-8

Inhibitors

VCID: VC0526330

Molecular Formula: C10H20N2S4
((C2H5)2NCS)2S2
C10H20N2S4

Molecular Weight: 296.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Disulfiram - 97-77-8

CAS No. 97-77-8
Product Name Disulfiram
Molecular Formula C10H20N2S4
((C2H5)2NCS)2S2
C10H20N2S4
Molecular Weight 296.5 g/mol
IUPAC Name diethylcarbamothioylsulfanyl N,N-diethylcarbamodithioate
Standard InChI InChI=1S/C10H20N2S4/c1-5-11(6-2)9(13)15-16-10(14)12(7-3)8-4/h5-8H2,1-4H3
Standard InChIKey AUZONCFQVSMFAP-UHFFFAOYSA-N
SMILES CCN(CC)C(=S)SSC(=S)N(CC)CC
Canonical SMILES CCN(CC)C(=S)SSC(=S)N(CC)CC
Appearance White to off-white solid powder.
Boiling Point 243 °F at 17 mm Hg (NTP, 1992)
117 °C at 1.70E+01 mm Hg
117 °C at 17 mm Hg
at 2.3kPa: 117 °C
243°F
Colorform WHITE TO OFF-WHITE CRYSTALLINE POWDER
Light-gray powder
White, yellowish, or light-gray powder.
Density 1.27 at 68 °F (NTP, 1992)
1.30
1.3 g/cm³
Melting Point 158 °F (NTP, 1992)
71.5 °C
71.5°C
71 °C
158°F
Physical Description Tetraethylthiuram disulfide appears as odorless or almost odorless white or almost white to tan powder. Unpleasant taste with metallic or garlic aftertaste. pH of a solution obtained by shaking 1 g with 30 mL of water is 6 to 8. (NTP, 1992)
DryPowder; PelletsLargeCrystals
Solid
WHITE-TO-GREY POWDER WITH CHARACTERISTIC ODOUR.
White, yellowish, or light-gray powder with a slight odor.
White, yellowish, or light-gray powder with a slight odor. [fungicide]
Description Disulfiram is an orally bioavailable carbamoyl derivative and a proteasome inhibitor that is used in the treatment of alcoholism, with potential antineoplastic and chemosensitizing activities. Disulfiram (DSF) may help to treat alcoholism by irreversibly binding to and inhibiting acetaldehyde dehydrogenase, an enzyme that oxidizes the ethanol metabolite acetaldehyde into acetic acid. Inhibition of acetaldehyde dehydrogenase leads to an accumulation of acetaldehyde and produces a variety of very unpleasant symptoms, which together are referred to as the disulfiram-ethanol reaction (DER). In addition, DSF has a strong ability to chelate metals and its antineoplastic activity is highly dependent upon binding to copper (Cu), a metal that selectively accumulates in cancer cells. DSF/Cu generates reactive oxygen species (ROS) and inhibits proteasome activity, leading to an accumulation of ubiquitinated proteins; both of these processes result in induction of apoptosis. Also, DSF/Cu inhibits various cancer-specific pathways, which leads to inhibition of tumor cell growth.
Disulfiram is an alcohol deterrent used as an adjunct to treatment of chronic alcoholism, based upon its ability to cause an aversive reaction when taken with alcohol. Disulfiram has been associated a low rate of with serum aminotransferase elevations during chronic therapy and has been linked to clinical apparent acute liver injury which can be severe and result in fatality.
Disulfiram, also known as antabuse or anticol, belongs to the class of organic compounds known as thiuram disulfides. These are organic disulfides that have the general structural formula RN(R')C(=S)SSC(=S)N(R\")R\"', where R-R\"'=alkyl groups. Disulfiram is a drug which is used for the treatment and management of chronic alcoholism. Disulfiram exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Disulfiram has been detected in multiple biofluids, such as urine and blood. Within the cell, disulfiram is primarily located in the cytoplasm and membrane (predicted from logP). In humans, disulfiram is involved in the disulfiram action pathway. Disulfiram is a potentially toxic compound.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility less than 0.1 mg/mL at 70° F (NTP, 1992)
4.09 mg/L (at 25 °C)
Sol in alc (3.82 g/100 ml), ether (7.14 g/100 ml), acetone, benzene, chloroform, carbon disulfide
Soluble in aromatic
In water, 4.09 mg/L at 25 °C
1.26e-02 g/L
Solubility in water, g/100ml: 0.02
0.02%
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms Alcophobin
Antabus
Antabuse
Anticol
Bis(diethylthiocarbamoyl) Disulfide
Dicupral
Disulfide, Tetraethylthiuram
Disulfiram
Esperal
Tetraethylthioperoxydicarbonic Diamide, ((H2N)C(S))2S2
Tetraethylthiuram Disulfide
Teturam
Vapor Pressure 0 mm Hg at 68 °F approximately (NTP, 1992)
8.7X10-4 mm Hg at 25 °C (est)
0 mmHg
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2: Kulkarni RR, Pradeep AV, Bairy BK. Disulfiram-induced combined irreversible anterior ischemic optic neuropathy and reversible peripheral neuropathy: a prospective case report and review of the literature. J Neuropsychiatry Clin Neurosci. 2013 Fall;25(4):339-42. doi: 10.1176/appi.neuropsych.12120410. Review. PubMed PMID: 24247861.
3: Mutschler J, Kiefer F. [Mechanism of action of disulfiram and treatment optimization in prevention of recurrent alcoholism]. Praxis (Bern 1994). 2013 Jan 30;102(3):139-46. doi: 10.1024/1661-8157/a001178. Review. German. PubMed PMID: 23384983.
4: Kast RE, Halatsch ME. Matrix metalloproteinase-2 and -9 in glioblastoma: a trio of old drugs-captopril, disulfiram and nelfinavir-are inhibitors with potential as adjunctive treatments in glioblastoma. Arch Med Res. 2012 Apr;43(3):243-7. doi: 10.1016/j.arcmed.2012.04.005. Epub 2012 May 5. Review. PubMed PMID: 22564423.
5: De Mulder I, Dom G. [Disulfiram as a treatment for cocaine dependency]. Tijdschr Psychiatr. 2012;54(1):51-8. Review. Dutch. PubMed PMID: 22237610.
6: Petrov I, Krogh J, Nordentoft M. [Meta-analysis of pharmacological therapy with acamprosate, naltrexone, and disulfiram--a systematic review]. Ugeskr Laeger. 2011 Nov 28;173(48):3103-9. Review. Danish. PubMed PMID: 22118653.
7: Jørgensen CH, Pedersen B, Tønnesen H. The efficacy of disulfiram for the treatment of alcohol use disorder. Alcohol Clin Exp Res. 2011 Oct;35(10):1749-58. doi: 10.1111/j.1530-0277.2011.01523.x. Epub 2011 May 25. Review. PubMed PMID: 21615426.
8: Charpeaud T, Geneste J, Schmidt J, Llorca PM, Brousse G. [Disulfiram and addiction: reminders and new perspectives of use]. Therapie. 2011 May-Jun;66(3):273-80. Epub 2011 Aug 9. Review. French. PubMed PMID: 21924121.
9: Cvek B. Targeting malignancies with disulfiram (Antabuse): multidrug resistance, angiogenesis, and proteasome. Curr Cancer Drug Targets. 2011 Mar;11(3):332-7. Review. PubMed PMID: 21247389.
10: Kona FR, Buac D, M Burger A. Disulfiram, and disulfiram derivatives as novel potential anticancer drugs targeting the ubiquitin-proteasome system in both preclinical and clinical studies. Curr Cancer Drug Targets. 2011 Mar;11(3):338-46. Review. PubMed PMID: 21247383.
11: Barth KS, Malcolm RJ. Disulfiram: an old therapeutic with new applications. CNS Neurol Disord Drug Targets. 2010 Mar;9(1):5-12. Review. PubMed PMID: 20201810.
12: Krampe H, Ehrenreich H. Supervised disulfiram as adjunct to psychotherapy in alcoholism treatment. Curr Pharm Des. 2010;16(19):2076-90. Review. PubMed PMID: 20482514.
13: Pani PP, Trogu E, Vacca R, Amato L, Vecchi S, Davoli M. Disulfiram for the treatment of cocaine dependence. Cochrane Database Syst Rev. 2010 Jan 20;(1):CD007024. doi: 10.1002/14651858.CD007024.pub2. Review. PubMed PMID: 20091613.
14: Gaval-Cruz M, Weinshenker D. mechanisms of disulfiram-induced cocaine abstinence: antabuse and cocaine relapse. Mol Interv. 2009 Aug;9(4):175-87. doi: 10.1124/mi.9.4.6. Review. PubMed PMID: 19720750; PubMed Central PMCID: PMC2861803.
15: Malcolm R, Olive MF, Lechner W. The safety of disulfiram for the treatment of alcohol and cocaine dependence in randomized clinical trials: guidance for clinical practice. Expert Opin Drug Saf. 2008 Jul;7(4):459-72. doi: 10.1517/14740338.7.4.459 . Review. PubMed PMID: 18613809.
16: Cvek B, Dvorak Z. The value of proteasome inhibition in cancer. Can the old drug, disulfiram, have a bright new future as a novel proteasome inhibitor? Drug Discov Today. 2008 Aug;13(15-16):716-22. doi: 10.1016/j.drudis.2008.05.003. Epub 2008 Jun 23. Review. PubMed PMID: 18579431.
17: Kast RE. Ritonavir and disulfiram may be synergistic in lowering active interleukin-18 levels in acute pancreatitis, and thereby hasten recovery. JOP. 2008 May 8;9(3):350-3. Review. PubMed PMID: 18469453.
18: Khan S, Singhal S, Mathur T, Upadhyay DJ, Rattan A. Antifungal potential of disulfiram. Nihon Ishinkin Gakkai Zasshi. 2007;48(3):109-13. Review. PubMed PMID: 17667894.
19: Blanc M, Daeppen JB. [Does disulfiram still have a role in alcoholism treatment?]. Rev Med Suisse. 2005 Jun 29;1(26):1728-30, 1732-3. Review. French. PubMed PMID: 16117046.
20: Nucifora G, Cassin M, Brun F, Nicolosi GL. [Anterior myocardial infarction in a chronic alcoholic man on disulfiram therapy: a case report]. Ital Heart J Suppl. 2004 Dec;5(12):900-4. Review. Italian. PubMed PMID: 15709459.
PubChem Compound 3117
Last Modified Nov 12 2021
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